テトラフェニルポルフィリン

概要

説明

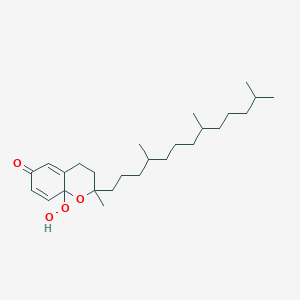

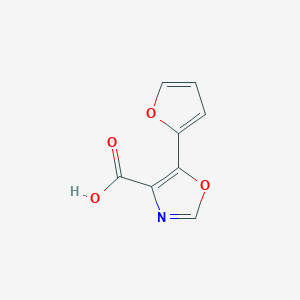

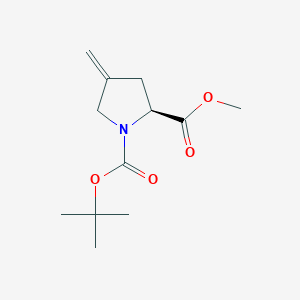

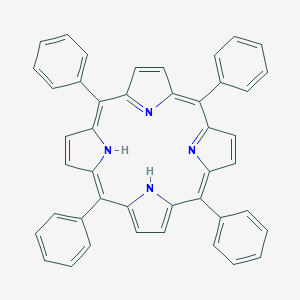

Tetraphenylporphyrin is a meso-substituted porphyrin and a phenylporphyrin.

科学的研究の応用

光電子工学

TPPとその金属錯体は、その優れた電子特性および光学特性から、光電子工学用途に最適です . TPPは、超音速分子ビーム堆積(SuMBD)などの手法を用いて薄膜を形成できるため、光を電子用途に利用するデバイスの開発において貴重な材料となっています。これらの特性は、太陽電池、光検出器、および光を電気信号に変換したり、その逆を行ったりするその他のデバイスなどのコンポーネントの開発に不可欠です。

センシング技術

TPPの化学構造は、さまざまな物質と相互作用することを可能にするため、センシング用途に適した候補です . TPPベースのセンサーは、高い感度と選択性で、ガス、イオン、および有機分子を検出できます。これにより、環境モニタリング、医療診断、および産業プロセス制御に役立ちます。

エネルギー生産

エネルギー生産の分野では、TPPの光増感剤として機能する能力が特に貴重です . 色素増感太陽電池(DSSC)では、光を捕集し、電気エネルギーに変換するのに役立ちます。この用途は、より効率的で環境に優しい再生可能エネルギー技術の開発に不可欠です。

光学材料

TPP誘導体は、特に遷移金属でドープした場合、有望な光学特性を示します . これらの材料は、発光ダイオード(LED)や液晶ディスプレイ(LCD)などの光電子用途に使用できます。金属ドープによるTPPの光学特性の調整は、特定の波長の光の吸収と発光を持つ新しい材料の可能性を開きます。

ナノテクノロジー

TPP分子は、分子エレクトロニクスのための構成要素として、ナノテクノロジーにおいて可能性を示しています . 単一分子のレベルでダイオードと抵抗の挙動を示すことができ、これは電子部品の小型化に重要です。さらに、TPPはナノファブリックと量子ドットの合成における役割を果たしており、調整された機能を持つ高度な材料を作成する際の汎用性を示しています。

触媒作用と合成

TPPは、反応中間体を安定化する能力から、さまざまな化学反応において触媒として使用されます . その触媒作用は、複雑な有機分子や材料の合成に利用されます。 さらに、TPPは、顔料から医薬品まで、幅広い用途を持つ置換ポルフィリン製品の合成における重要な中間体として機能します .

作用機序

Target of Action

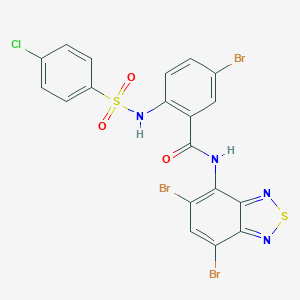

Tetraphenylporphyrin (TPP) is a synthetic heterocyclic compound that resembles naturally occurring porphyrins . Porphyrins are dyes and cofactors found in hemoglobin and cytochromes and are related to chlorophyll and vitamin B12 . TPP’s primary targets are various types of bacteria, where it acts as a photosensitizer for photodynamic therapy .

Mode of Action

TPP interacts with its targets through a process known as photodynamic inactivation (PDI) . In this process, TPP, when exposed to light, generates reactive oxygen species (ROS) that can inactivate bacteria . The introduction of substituents of different natures makes it possible to vary the physicochemical properties of porphyrins in a wide range .

Biochemical Pathways

The biochemical pathways affected by TPP involve the generation of ROS. These ROS can cause damage to cellular components, including proteins, lipids, and nucleic acids, leading to cell death . Furthermore, TPP can participate in the formation of S1-macroheterocycle-S2 bridging structures and effectively participate in virus inactivation .

Pharmacokinetics

The pharmacokinetics of TPP, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are influenced by its formulation. For instance, when TPP is loaded into poly(lactic-co-glycolic acid) nanoparticles, it exhibits a biphasic release profile and a release mechanism via Fick diffusion . This formulation also enhances TPP’s bioavailability and allows for its specific accumulation in tissues .

Result of Action

The result of TPP’s action is the inactivation of bacteria. It has been shown to have significant antitumor activity and the ability to generate ROS . Moreover, TPP-loaded nanoparticles have been found to exhibit high safety in in vitro hemolysis assays .

Action Environment

The action of TPP is influenced by various environmental factors. For instance, the nature of the solvent, concentration, and pH value can affect the chemical activity of TPP . Additionally, the physicochemical properties of TPP and the pathophysiological properties of the tumor microenvironment influence the drug toxicity and pharmacokinetics .

生化学分析

Biochemical Properties

Tetraphenylporphyrin has unique photophysical and biochemical properties . It can interact with various biomolecules, including amino acids, leading to compounds that can participate in the formation of S1-macroheterocycle-S2 bridging structures and effectively participate in virus inactivation . The base properties of asymmetrically substituted tetraphenylporphyrins increase due to the electronic effect of protonated forms of substituents at the macrocycle periphery .

Cellular Effects

The cellular effects of Tetraphenylporphyrin are largely due to its ability to generate high levels of reactive oxygen with a low dark toxicity . These properties make it a robust photosensitizing agent, which can be used in photodynamic therapy for cancer treatment .

Molecular Mechanism

Tetraphenylporphyrin exerts its effects at the molecular level through various mechanisms. For instance, it can engage in binding interactions with biomolecules, leading to enzyme inhibition or activation . It can also induce changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Tetraphenylporphyrin can change over time in laboratory settings. For example, the nature of the solvent, concentration, and pH value can affect the chemical activity of porphyrin . Amino acid fragments can also affect the protolytic equilibrium of porphyrins in acidic and basic media .

Dosage Effects in Animal Models

The effects of Tetraphenylporphyrin can vary with different dosages in animal models

Transport and Distribution

Tetraphenylporphyrin can be transported and distributed within cells and tissues

Subcellular Localization

Tetraphenylporphyrin can be localized in various subcellular compartments . For instance, with exclusive localization in mitochondria, it can induce rapid mitochondrial membrane potential transition (MPT), leading to cellular apoptosis .

特性

IUPAC Name |

5,10,15,20-tetraphenyl-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H30N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-28,45,48H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHJECZULSZAQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H30N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061272 | |

| Record name | 21H,23H-Porphine, 5,10,15,20-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purple crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Tetraphenylporphine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17952 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

917-23-7 | |

| Record name | Tetraphenylporphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylporphyrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21H,23H-Porphine, 5,10,15,20-tetraphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 21H,23H-Porphine, 5,10,15,20-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,10,15,20-tetraphenyl-21H,23H-porphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraphenylporphyrin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDB2SH8G5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of tetraphenylporphyrin is C44H30N4. Its molecular weight is 614.74 g/mol.

A: Tetraphenylporphyrins are characterized by intense absorption bands in the visible region of the electromagnetic spectrum, known as Soret and Q bands. These bands arise from electronic transitions within the porphyrin macrocycle. Additionally, they exhibit characteristic peaks in infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be used to identify and characterize the molecule. []

A: Substituents on the phenyl rings of tetraphenylporphyrins can influence the energy levels of the porphyrin's electronic states, leading to shifts in the absorption bands. Electron-donating groups generally cause a redshift (shift to longer wavelengths), while electron-withdrawing groups cause a blueshift (shift to shorter wavelengths). [, , , ] For example, tetrakis(2-naphthyl) porphyrin phosphorus(V) complex (NP) shows a redshift in the absorption band compared to dimethoxyP(V)tetraphenylporphyrin (PP) due to the presence of the naphthyl moiety. [] The extent of these shifts depends on the nature and position of the substituents. Furthermore, changes in the porphyrin's conformation, such as distortions from planarity, can also impact the absorption spectrum. [, ]

A: Nuclear magnetic resonance (NMR) studies indicate that tetraphenylporphyrin (H2TPP) interacts with fullerene C60 at both the pyrrole and phenyl hydrogen sites in solution. [] The strength and nature of these interactions are influenced by factors such as the solvent and the presence of substituents on the phenyl rings of the porphyrin. For instance, electron-donating groups, like methoxy (-OCH3), promote interaction at the pyrrole site. [, ]

A: The specific metal ion coordinated to the porphyrin ring plays a crucial role in the bimolecular organization of tetraphenylporphyrins on gold surfaces. [] Studies using electrochemical scanning tunneling microscopy (EC-STM) have revealed that while mixtures of CoTPP and CuTPP form compositionally disordered arrays, mixtures of CoTPP and ZnTPP exhibit site-selective adsorption, leading to distinct domains of each complex on the gold surface. [] This behavior suggests that the metal ion influences the interaction strength between the porphyrin molecules and the gold substrate.

A: Cobalt(III) tetraphenylporphyrins can catalyze hydride transfer reactions from hydride donors, such as tributyltin hydride, to substrates like 10-methylacridinium ion. The mechanism involves the formation of a hydridocobalt(III) tetraphenylporphyrin intermediate, which then transfers the hydride to the substrate. []

A: Yes, cobalt(III) tetraphenylporphyrins can catalyze the hydrometallation of alkenes and alkynes using tributyltin hydride. The reaction proceeds via the formation of a hydridocobalt(III) porphyrin intermediate, followed by hydrogen transfer to the unsaturated bond. This process leads to the formation of organocobalt(III) porphyrins with high regioselectivity, influenced by the stability of the radical intermediates formed during the hydrogen transfer step. []

A: Titanate nanotubes (TiNTs) sensitized with different metalloporphyrins exhibit varying photocatalytic activities. [] For instance, in the photodegradation of methyl orange, TiNTs sensitized with zinc tetraphenylporphyrin (ZnTPP) displayed the highest activity, followed by free-base TPP, NiTPP, and MnTPP. These differences in activity arise from the varying abilities of the central metal ions in the porphyrin ring to absorb visible light and facilitate photoelectron transfer processes. []

A: The size of the central metal ion can influence the nonplanar distortion of OATPPs. [] Larger metal ions tend to reduce the nonplanarity of the porphyrin macrocycle. This effect is attributed to the interplay between the steric interactions of the peripheral substituents and the size of the central metal ion. Crystallographic studies and molecular mechanics calculations have confirmed this metal-dependent conformational flexibility in OATPPs. []

A: Nonplanar distortions in porphyrins can significantly alter their electronic structure, leading to changes in their optical spectra. These distortions disrupt the conjugation within the porphyrin macrocycle, affecting the energy levels of molecular orbitals involved in electronic transitions. Consequently, nonplanar porphyrins often exhibit redshifts in their absorption spectra compared to their planar counterparts. [, , ] Theoretical calculations, including molecular mechanics and molecular orbital methods, are valuable tools for predicting and understanding the relationship between porphyrin conformation and optical properties. [, ]

A: Yes, tetraphenylporphyrins can be incorporated into polymer matrices to create photoconductive materials. [] For example, copolymers containing tetraphenylporphyrin and carbazole moieties have been synthesized and used as charge-generating layers in photoreceptors. The presence of the porphyrin units enhances the photosensitivity of the polymer films due to their ability to absorb light and generate charge carriers. []

A: The incorporation of silver nanoparticles into poly(1-trimethylsilyl-1-propyne) nanofibers embedded with palladium(II) or platinum(II) meso-tetraphenylporphyrins enhances their oxygen-sensing capabilities. [] The silver nanoparticles improve the phosphorescence quantum yields and sensitivity of the porphyrin molecules toward oxygen, leading to faster response times, higher Stern–Volmer constants (KSV), and lower limits of detection. []

A: Tetraphenylporphyrins can undergo various reactions at the periphery, including electrophilic aromatic substitutions, oxidations, and reductions. For instance, they can be halogenated, nitrated, or sulfonated at the phenyl rings. [, , , ] The reactivity of the porphyrin ring can be modulated by the central metal ion and the nature of the substituents on the phenyl rings.

A: The oxidation state of the metal center in a tetraphenylporphyrin complex can be altered using appropriate oxidizing or reducing agents. For example, treatment of an N-fused tetraphenylporphyrin rhenium(I) tricarbonyl complex with trimethylamine N-oxide leads to the oxidation of the rhenium center from +1 to +7, forming a stable rhenium(VII) trioxo complex. [] Similarly, iron(III) porphyrin π-cation radicals can be generated by reacting iron(III) porphyrins with oxidizing agents like bromine. []

A: The synthesis of tetraphenylporphyrins often involves multi-step procedures and can be challenging due to the formation of various isomers and byproducts. Achieving high yields and purity requires careful control of reaction conditions, including temperature, solvent, and catalyst. [] Additionally, the purification of porphyrins can be challenging due to their tendency to aggregate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。